5-Nitro-3-(trifluoromethyl)benzofuran
Overview
Description
5-Nitro-3-(trifluoromethyl)benzofuran is a useful research compound. Its molecular formula is C9H4F3NO3 and its molecular weight is 231.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
5-Nitro-3-(trifluoromethyl)benzofuran derivatives have been synthesized and characterized for various applications. For instance, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a derivative, has been developed as an electrophilic trifluoromethylating reagent. This compound shows improved reactivity and safety compared to its non-nitrated derivative (Santschi, Sarott, Otth, Kissner, & Togni, 2014).
Heterocyclic Reactivity
The reactivity of nitro-benzofuroxans and -benzofurazans, closely related to this compound, has been studied. These compounds exhibit heterodiene behavior in certain chemical reactions, unveiling a new aspect of their reactivity (Goumont, Sebban, & Terrier, 2002).
Novel Synthetic Pathways
Researchers have explored novel pathways for synthesizing various derivatives of benzofuran, such as dihydrobenzo furo[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones. These compounds have demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013).
Applications in Solar Cells
In the field of renewable energy, derivatives of this compound have been used as organic photosensitizers in dye-sensitized solar cells. These compounds offer promising photophysical properties, such as high fluorescence quantum yields, beneficial for solar energy conversion (Sadeghzadeh, Pordel, & Davoodnia, 2021).
Medicinal Chemistry
There is significant research into the use of benzofuran derivatives in medicinal chemistry. For example, studies have synthesized nitro-substituted benzofurans as potential monoamine oxidase inhibitors, exploring their applications in treating neurodegenerative disorders (Delogu, 2017).
Antibacterial Activity
Some derivatives of this compound have been synthesized and assessed for their antibacterial activity. A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives have shown remarkable inhibition against a wide spectrum of bacteria, highlighting their potential in antimicrobial therapies (Hadj-esfandiari, Navidpour, Shadnia, Amini, Samadi, Faramarzi, & Shafiee, 2007).
Photoreactive Derivatives
Derivatives of this compound have been synthesized with photochromic properties. These compounds exhibit significant changes in their properties upon exposure to light, making them suitable for various photochemical applications (Yamaguchi, Takami, & Irie, 2008).
Future Directions
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to be active towards different clinically approved targets . They are widely used in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets to induce changes that inhibit the growth of harmful cells or organisms.
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Given the wide range of biological activities exhibited by benzofuran derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates that these compounds may be relatively stable and effective in a variety of environments .
Properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)7-4-16-8-2-1-5(13(14)15)3-6(7)8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHAMMPIQGIJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CO2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276979 | |
Record name | Benzofuran, 5-nitro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394319-44-8 | |
Record name | Benzofuran, 5-nitro-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran, 5-nitro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.